Sedoheptulose 7-phosphate

Vue d'ensemble

Description

Sedoheptulose 7-phosphate is a seven-carbon sugar phosphate that plays a crucial role as an intermediate in the pentose phosphate pathway. This pathway is essential for cellular metabolism, providing reducing power and ribose-5-phosphate for nucleotide synthesis. This compound is formed by the enzyme transketolase and is further acted upon by transaldolase .

Analyse Biochimique

Biochemical Properties

Sedoheptulose 7-phosphate is involved in several biochemical reactions. One of the primary enzymes that interact with this compound is transketolase, which catalyzes the transfer of a two-carbon unit from this compound to glyceraldehyde 3-phosphate, forming ribose 5-phosphate and xylulose 5-phosphate. Another enzyme, transaldolase, catalyzes the transfer of a three-carbon unit from this compound to erythrose 4-phosphate, forming fructose 6-phosphate and glyceraldehyde 3-phosphate .

In the biosynthesis of GDP-D-glycero-α-D-manno-heptose, this compound is isomerized by the enzyme GmhA to form D-glycero-D-α-manno-heptose-7-phosphate. This reaction is crucial for the formation of lipopolysaccharides, which are important for bacterial virulence and antibiotic resistance .

Cellular Effects

This compound influences various cellular processes. In bacteria, it is a key intermediate in the biosynthesis of lipopolysaccharides, which are essential components of the bacterial outer membrane. These lipopolysaccharides play a critical role in maintaining the structural integrity of the bacterial cell wall and protecting the bacteria from environmental stresses and antibiotics .

In the pentose phosphate pathway, this compound contributes to the production of ribose 5-phosphate, which is necessary for nucleotide synthesis. This, in turn, affects cell proliferation and growth, as nucleotides are essential for DNA and RNA synthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with various enzymes. In the pentose phosphate pathway, transketolase and transaldolase catalyze the transfer of carbon units involving this compound, facilitating the production of other sugar phosphates .

In the biosynthesis of GDP-D-glycero-α-D-manno-heptose, the enzyme GmhA binds to this compound and catalyzes its isomerization. This reaction involves the binding of this compound to the active site of GmhA, followed by the rearrangement of its carbon skeleton to form D-glycero-D-α-manno-heptose-7-phosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound can vary depending on the conditions. Studies have shown that the enzyme GmhA, which interacts with this compound, exhibits enhanced stability in the presence of this compound and zinc ions. The stability of this compound is crucial for its role in biochemical pathways, as its degradation can affect the overall flux of metabolites .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. In bacterial models, varying the concentration of this compound can influence the biosynthesis of lipopolysaccharides and, consequently, bacterial virulence and antibiotic resistance. High concentrations of this compound may lead to an increased production of lipopolysaccharides, while low concentrations may result in reduced bacterial virulence .

Metabolic Pathways

This compound is a key intermediate in the pentose phosphate pathway, where it is involved in the production of ribose 5-phosphate and xylulose 5-phosphate through the action of transketolase. Additionally, it is a precursor in the biosynthesis of GDP-D-glycero-α-D-manno-heptose, which is essential for the formation of lipopolysaccharides in bacteria. The enzymes involved in these pathways include transketolase, transaldolase, and GmhA .

Transport and Distribution

Within cells, this compound is transported and distributed through various biochemical pathways. In the pentose phosphate pathway, it is formed by the action of transketolase and transaldolase and is subsequently utilized in the production of other sugar phosphates. In bacteria, this compound is transported to the site of lipopolysaccharide biosynthesis, where it is converted to D-glycero-D-α-manno-heptose-7-phosphate by GmhA .

Subcellular Localization

This compound is localized in the cytoplasm, where it participates in the pentose phosphate pathway and the biosynthesis of lipopolysaccharides. In bacteria, it is found in the cytoplasmic compartment, where it interacts with enzymes such as GmhA to facilitate the production of lipopolysaccharides. The subcellular localization of this compound is crucial for its function in these biochemical pathways .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sedoheptulose 7-phosphate can be synthesized through microbial synthesis using metabolically engineered Corynebacterium glutamicum. The gene encoding 6-phosphofructokinase is inactivated to direct carbon flux towards the pentose phosphate pathway, enabling the synthesis of sedoheptulose from glucose . Additionally, this compound can be formed by the action of sedoheptulokinase, which uses sedoheptulose and adenosine triphosphate to produce adenosine diphosphate and this compound .

Industrial Production Methods: Industrial production of this compound involves microbial fermentation processes. The engineered strains of Corynebacterium glutamicum are cultivated in fermenters, where glucose is used as the sole feedstock. The production process is optimized by overexpressing key enzymes responsible for product formation, achieving high yields of sedoheptulose .

Analyse Des Réactions Chimiques

Types of Reactions: Sedoheptulose 7-phosphate undergoes various chemical reactions, including isomerization, cyclization, and phosphorylation. It is a precursor for the synthesis of several bioactive natural products.

Common Reagents and Conditions:

Isomerization: Catalyzed by sedoheptulose-7-phosphate isomerase, converting it to D-glycero-D-α-manno-heptose-7-phosphate.

Cyclization: this compound cyclases catalyze the formation of cyclic products such as 2-epi-5-epi-valiolone.

Phosphorylation: Sedoheptulokinase uses adenosine triphosphate to phosphorylate sedoheptulose.

Major Products:

2-epi-5-epi-valiolone: Formed through cyclization reactions.

D-glycero-D-α-manno-heptose-7-phosphate: Formed through isomerization reactions.

Applications De Recherche Scientifique

Sedoheptulose 7-phosphate has diverse applications in scientific research:

Mécanisme D'action

Sedoheptulose 7-phosphate exerts its effects through its role in the pentose phosphate pathway. It is formed by transketolase and further acted upon by transaldolase. The compound serves as a precursor for the synthesis of various bioactive molecules, influencing cellular metabolism and nucleotide synthesis . Additionally, sedoheptulose kinase regulates its bioavailability, functioning as a rheostat for carbon flux at the interface of glycolysis and the pentose phosphate pathway .

Comparaison Avec Des Composés Similaires

Sedoheptulose 7-phosphate is unique among seven-carbon sugars due to its role in the pentose phosphate pathway and its involvement in the synthesis of bioactive natural products. Similar compounds include:

D-glycero-D-α-manno-heptose-7-phosphate: An isomer of this compound involved in lipopolysaccharide biosynthesis.

2-epi-5-epi-valiolone: A cyclic product formed from this compound.

ADP-L-glycero-β-D-manno-heptose: A derivative involved in microbial natural product biosynthesis.

This compound stands out due to its versatility in undergoing various chemical reactions and its significant role in cellular metabolism and the synthesis of bioactive compounds.

Propriétés

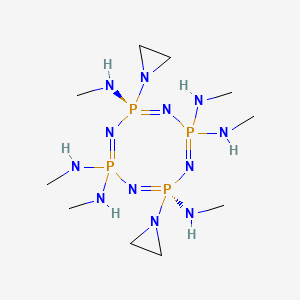

IUPAC Name |

[(2R,3R,4R,5S)-2,3,4,5,7-pentahydroxy-6-oxoheptyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O10P/c8-1-3(9)5(11)7(13)6(12)4(10)2-17-18(14,15)16/h4-8,10-13H,1-2H2,(H2,14,15,16)/t4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDTUMPKOJBQPKX-GBNDHIKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)CO)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2646-35-7 | |

| Record name | Sedoheptulose, 7-phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2646-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sedoheptulose 7-phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is sedoheptulose 7-phosphate (S7P) and what is its role in cellular metabolism?

A1: this compound (S7P) is a key intermediate in the pentose phosphate pathway (PPP), a metabolic pathway that branches off from glycolysis. [, ] This pathway is essential for generating NADPH, a crucial cofactor for biosynthetic reactions, and ribose 5-phosphate, a precursor for nucleotide synthesis. [, ] S7P sits at a crucial intersection in the PPP, connecting the oxidative and non-oxidative branches, and its levels can influence the flux of carbon through these branches. [, ]

Q2: How does S7P influence cellular carbohydrate metabolism?

A2: S7P levels act as a rheostat, regulating carbon flow between glycolysis and the PPP. [] Its availability impacts the activities of key enzymes like transketolase and transaldolase, thus affecting the production of precursors for nucleotide synthesis and NADPH. [, , , , ] Furthermore, recent research suggests that S7P availability can be regulated by sedoheptulose kinase, which might play a role in bioenergetic reprogramming in cells, particularly those undergoing transformations like tumorigenesis or immune cell activation. []

Q3: What is the significance of sedoheptulose kinase in the context of S7P?

A3: Sedoheptulose kinase catalyzes the phosphorylation of sedoheptulose to S7P, effectively controlling the intracellular availability of S7P. [] This control mechanism potentially enables cells to fine-tune the balance between glycolysis and the PPP, influencing the production of energy and biosynthetic precursors. [] The discovery of sedoheptulose kinase highlights the relevance of free sedoheptulose as a carbon source and underscores the importance of S7P in regulating cellular bioenergetics. []

Q4: Beyond its role in central carbon metabolism, what other metabolic pathways involve S7P?

A4: S7P serves as a precursor for the biosynthesis of diverse bioactive compounds in various organisms. [, , ] For instance, in certain bacteria and fungi, S7P is utilized in the biosynthesis of:

- Acarbose: An antidiabetic drug []

- Validamycin A: An agricultural antifungal agent [, ]

- Mycosporine-like amino acids (MAAs): Natural sunscreens [, , ]

Q5: How is S7P involved in the biosynthesis of these diverse compounds?

A5: S7P is acted upon by a family of enzymes called this compound cyclases (SH7PCs). [, , , ] These enzymes, structurally related to dehydroquinate synthases, catalyze the cyclization of S7P into cyclic intermediates that serve as building blocks for various natural products. [, ]

Q6: Can you elaborate on the stereospecificity of SH7PCs and how it impacts product formation?

A7: The stereospecificity of SH7PCs, meaning their ability to differentiate between different spatial arrangements of atoms in a molecule, is crucial for generating the correct stereochemistry of their cyclic products. [, ] Two hypotheses have been proposed to explain this specificity: (1) variations in the geometry of the aldol acceptor molecule during the enzyme-catalyzed reaction and (2) selective binding of the enzyme to either the α- or β-pyranose forms of the S7P substrate. []

Q7: How was the stereospecificity of SH7PCs investigated, and what were the findings?

A8: To probe the stereospecificity of specific SH7PCs, such as 2-epi-5-epi-valiolone synthase (EEVS) and 2-epi-valiolone synthase (EVS), carba-analogs of the α-pyranose and β-pyranose forms of S7P were synthesized and used in kinetic studies. [] These studies, along with docking simulations, suggested that the distinct product stereochemistry of EEVS and EVS is likely not due to preferential binding to a specific S7P anomer. []

Q8: How does S7P contribute to our understanding of bacterial metabolism and pathogenesis?

A9: S7P is a precursor to ADP-L-glycero-β-D-manno-heptose (ADP-L-β-D-heptose), a crucial component of lipopolysaccharide (LPS) in Gram-negative bacteria. [, ] LPS is a major component of the outer membrane in these bacteria, acting as a barrier against antibiotics and contributing to their virulence. [] Understanding the biosynthesis of ADP-L-β-D-heptose, which involves S7P, is vital for developing strategies to combat antibiotic resistance in Gram-negative pathogens. []

Q9: Can you describe the specific steps in the biosynthesis of ADP-L-β-D-heptose that involve S7P?

A10: The biosynthesis of ADP-L-β-D-heptose is a multi-step process involving several enzymes. [, ] The pathway begins with the isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate, catalyzed by the enzyme GmhA (this compound isomerase). [, ] This is followed by a series of phosphorylation, adenylylation, and dephosphorylation steps to ultimately yield ADP-L-β-D-heptose, the essential precursor for LPS assembly. [, ]

Q10: What insights have structural studies provided into the mechanism of GmhA?

A11: Structural analyses of GmhA from Escherichia coli and Pseudomonas aeruginosa revealed that the enzyme undergoes conformational changes during the isomerization of S7P. [] These conformational changes, involving reorganization of the enzyme's quaternary structure, appear crucial for its catalytic activity. [] Further insights from biochemical characterization and in vivo studies have identified key catalytic residues and support the hypothesis that GmhA operates through an enediol-intermediate isomerase mechanism. []

Q11: What are the implications of inhibiting the ADP-L-β-D-heptose biosynthesis pathway, particularly the GmhA step?

A12: Inhibiting GmhA or other enzymes in the ADP-L-β-D-heptose biosynthesis pathway could lead to the production of LPS lacking L-glycero-D-manno-heptose. [] This deficiency in LPS structure has been shown to drastically increase the susceptibility of Gram-negative bacteria to hydrophobic antibiotics, making these enzymes attractive targets for developing novel antibacterial agents. []

Q12: Can you elaborate on the role of S7P in the context of transaldolase deficiency?

A13: Transaldolase deficiency, a rare genetic disorder, disrupts the non-oxidative branch of the PPP, leading to the accumulation of S7P and other metabolic intermediates. [, , , ] This accumulation, particularly of S7P, serves as a diagnostic marker for the deficiency and offers insights into the metabolic disturbances associated with the disorder. [, , ]

Q13: What are the consequences of S7P accumulation in transaldolase deficiency?

A14: The build-up of S7P in transaldolase deficiency can have several downstream effects. It can contribute to oxidative stress by impairing the recycling of ribose 5-phosphate for the oxidative PPP, leading to reduced NADPH and glutathione levels. [] This oxidative stress can cause liver damage and increase the risk of hepatocellular carcinoma (HCC). [] Moreover, it can also lead to the accumulation of other metabolites, such as erythritol, arabitol, and ribitol, further contributing to the disease pathology. [, , ]

Q14: How is S7P linked to the production of sunscreen compounds in some organisms?

A15: S7P is a key starting point for the biosynthesis of mycosporine-like amino acids (MAAs), a family of natural sunscreen compounds produced by various organisms, including certain bacteria, fungi, and algae. [, , ] These compounds absorb UV radiation, protecting these organisms from harmful UV damage. [] The ability to engineer microorganisms to produce MAAs, by leveraging the S7P pathway, holds potential for developing natural sunscreen products. []

Q15: Can you provide an example of successful metabolic engineering for MAA production using S7P as a precursor?

A16: Researchers successfully engineered Saccharomyces cerevisiae, a yeast commonly used in baking and brewing, to produce shinorine, a specific type of MAA. [] They achieved this by introducing shinorine biosynthetic genes from cyanobacteria into the yeast and then enhancing the intracellular S7P pool by:

- Utilizing xylose as a carbon source: Xylose is metabolized through the PPP, increasing S7P availability. []

- Deleting the TAL1 gene: This deletion prevents S7P consumption by transaldolase. []

- Overexpressing the STB5 and TKL1 genes: These genes are involved in directing metabolic flux towards S7P production. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Hydroxy-3-{[1-(5-hydroxy-1h-indol-3-yl)-2-methylpropan-2-yl]amino}propoxy)benzonitrile](/img/structure/B1216522.png)

![3-[[1-[4-(Diaminomethylideneamino)butylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1216526.png)

![4-Thiazolidinone, 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-3-(methylamino)-](/img/structure/B1216530.png)

![N-[(6R)-1-methyl-4-[(3-methylphenyl)methyl]-1,4-diazepan-6-yl]-1H-indazole-3-carboxamide](/img/structure/B1216533.png)

![{2-Hydroxy-1,4a-dimethyl-6-methylidene-5-[2-(2-oxo-2,5-dihydrofuran-3-yl)ethyl]decahydronaphthalen-1-yl}methyl hexopyranoside](/img/structure/B1216537.png)